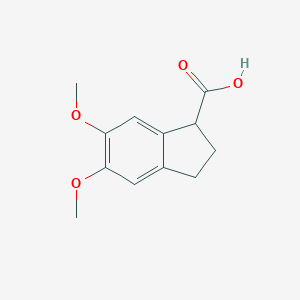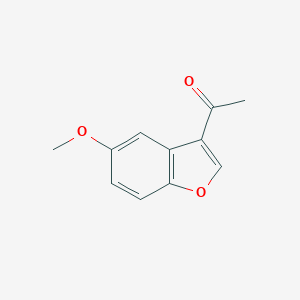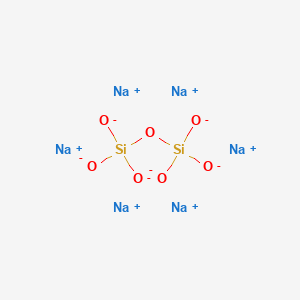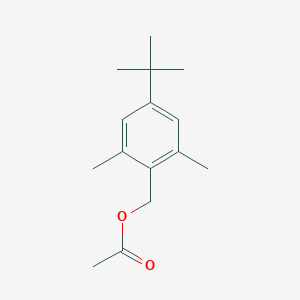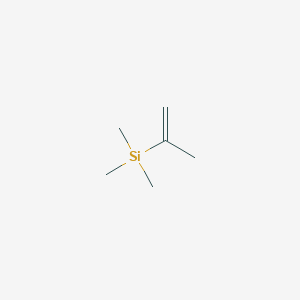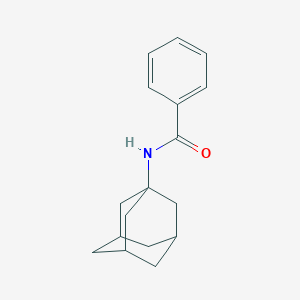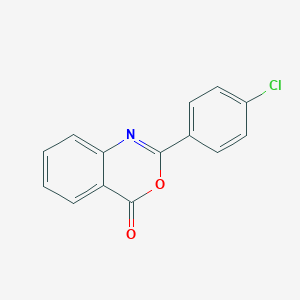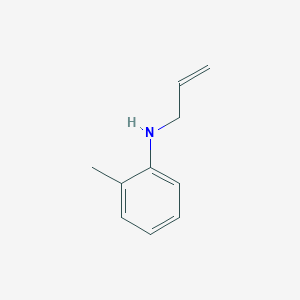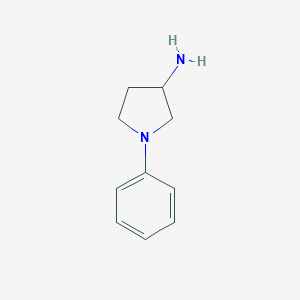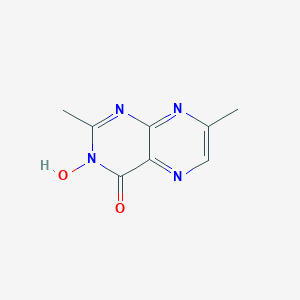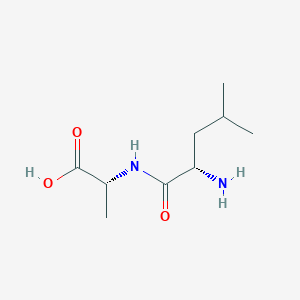
D-Alanine, L-leucyl-
Vue d'ensemble
Description
“D-Alanine, L-leucyl-” is a dipeptide composed of D-Alanine and L-Leucine. Dipeptides are molecules that consist of two amino acids joined by a single peptide bond . They play an essential role in various sectors such as medicine, sports medicine, and tumor therapy .
Synthesis Analysis
The synthesis of dipeptides like “D-Alanine, L-leucyl-” can be achieved through various methods. One such method involves the use of lipase to catalyze the synthesis of L-alanyl, L-leucyl, and L-phenylalanyl esters of D-glucose using unprotected amino acids . Another method involves the use of D-Alanine:D-Alanine ligase, which catalyzes the ATP-driven ligation of two D-Alanine molecules .Molecular Structure Analysis
The molecular structure of “D-Alanine, L-leucyl-” can be analyzed using various techniques such as X-ray diffraction . The crystal structure of a similar tripeptide, glycyl-D, L-leucyl-L, D-alanine, has been determined using X-ray methods .Chemical Reactions Analysis
“D-Alanine, L-leucyl-” can undergo various chemical reactions. For instance, D-Alanine:D-Alanine ligase catalyzes the ATP-driven ligation of two D-Alanine molecules . Inhibition of this enzyme prevents bacterial growth, making it an attractive target for antimicrobial drugs .Physical And Chemical Properties Analysis
“D-Alanine, L-leucyl-” has a molecular formula of C9H18N2O3 and an average mass of 202.251 Da . It forms porous crystals but does not exhibit molecular sieve effects typical of classical zeolites and biozeolites .Applications De Recherche Scientifique
1. Enhanced Bioconversion and Production of L-Leucine
- Metabolic Engineering for L-Leucine Production : Corynebacterium glutamicum was genetically engineered to enhance pyruvate availability and L-leucine synthesis, showcasing a potential for increased bioconversion productivity in industrial applications (Wang et al., 2020).
2. Molecular Recognition and Crystal Formation
- Enantioselective Inclusion in Crystal Structures : L-Leucyl-L-Alanine demonstrated the ability to form inclusion crystals with alkyl methyl sulfoxides, revealing its potential in the development of new materials with specific molecular recognition properties (Akazome et al., 2005).
3. Industrial and Analytical Applications of Amino Acid Dehydrogenases
- Biocatalysis and Enzyme Engineering : Amino acid dehydrogenases, including leucine and alanine dehydrogenases, have been applied in the synthesis and analysis of various amino acids. The cloning of genes for these enzymes into E. coli has enhanced productivity and facilitated purification, making them valuable for industrial and analytical applications (Ohshima & Soda, 1989; 1990).
4. Understanding Metabolic Pathways
- Study of Nitrogen Transfer and Enzyme Kinetics : Research on L-[15N]leucine and its effect on alanine release in muscle cells contributes to a deeper understanding of nitrogen transfer mechanisms and metabolic pathways (Schwarz & Struve, 1989).
5. Dipeptide Synthesis and Characterization
- Biochemical Analysis : Studies on enzymes like leucine aminopeptidase, involving L-Leucyl-L-Alanine, provide insights into enzyme kinetics and the biochemical processes of dipeptide formation (Knight & Hunter, 1968; Tabata & Hashimoto, 2007).
6. Thermostable Enzyme Study for Biotechnological Applications
- Thermostable D-Amino Acid Aminotransferase : Investigating thermostable enzymes like D-amino acid aminotransferase from Bacillus sp. YM-1, especially focusing on leucine residues, can lead to improvements in biotechnological processes (Kishimoto et al., 1995).
7. Application in Clinical and Nutritional Products
- Production of L-Alanine : Using Escherichia coli strains for the production of L-Alanine, which has applications in food, pharmaceutical, and veterinary fields, showcases the potential of microbial fermentation in reducing production costs (Zhou et al., 2015).
8. Enzymatic Synthesis of Dipeptide Esters
- Lipase-Catalyzed Synthesis : The enzymatic synthesis of L-Alanyl, L-Leucyl, and L-Phenylalanyl esters of D-glucose using lipases demonstrates a method to create esters using unprotected amino acids, potentially useful in various biochemical applications (Vijayakumar et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426304 | |
| Record name | D-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine, L-leucyl- | |
CAS RN |
17664-98-1 | |
| Record name | L-Leucyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17664-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Alanine, L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
